molecular formula C21H28N2O B5625002 1-(4-methoxy-2,3-dimethylbenzyl)-4-(2-methylphenyl)piperazine

1-(4-methoxy-2,3-dimethylbenzyl)-4-(2-methylphenyl)piperazine

Cat. No. B5625002
M. Wt: 324.5 g/mol
InChI Key: XXLQQKQCGLZZQT-UHFFFAOYSA-N
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Description

Bis(heteroaryl)piperazines (BHAPs) are a class of compounds studied for various biochemical activities, including as non-nucleoside inhibitors of HIV-1 reverse transcriptase. Analogues of BHAPs have been synthesized and evaluated for their bioactivity, demonstrating significant biochemical interest in their structure and potential uses (Romero et al., 1994).

Synthesis Analysis

Synthesis pathways for related compounds involve modifying the aryl moiety and evaluating the effects on bioactivity. For instance, analogues of U-80493E were synthesized by replacing the substituted aryl moiety with various substituted indoles, leading to compounds with increased potency (Romero et al., 1994).

Molecular Structure Analysis

The molecular structure of bis(heteroaryl)piperazines, including variations in substituents, plays a crucial role in their bioactivity. For example, structural characterization of specific derivatives has been achieved through techniques such as X-ray crystallography, revealing the importance of the piperazine ring's conformation and substituent positions (Zhong et al., 2012).

Chemical Reactions and Properties

BHAPs undergo various chemical reactions, including O-demethylation, N-dealkylation, and hydroxylation, as part of their biotransformation in organisms. These reactions are critical for understanding the metabolic pathways and potential biological activities of these compounds (Kawashima et al., 1991).

Physical Properties Analysis

The physical properties, such as solubility and stability, of bis(heteroaryl)piperazines derivatives, are influenced by their molecular structure. For instance, specific modifications can improve water solubility and metabolic profiles, essential for the pharmacokinetic properties of these compounds (Chen et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity and binding affinity to biological targets, are determined by the molecular structure. Substituted piperazines have shown varied affinity towards receptors such as the serotonin 5-HT7 receptor, indicating the importance of chemical modifications for targeted biological activity (Shimoda et al., 2013).

For detailed insights into the synthesis, molecular structure, chemical reactions, and properties of bis(heteroaryl)piperazines and related compounds, please refer to the following sources:

properties

IUPAC Name

1-[(4-methoxy-2,3-dimethylphenyl)methyl]-4-(2-methylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O/c1-16-7-5-6-8-20(16)23-13-11-22(12-14-23)15-19-9-10-21(24-4)18(3)17(19)2/h5-10H,11-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLQQKQCGLZZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CC3=C(C(=C(C=C3)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Methoxy-2,3-dimethylphenyl)methyl]-4-(2-methylphenyl)piperazine

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